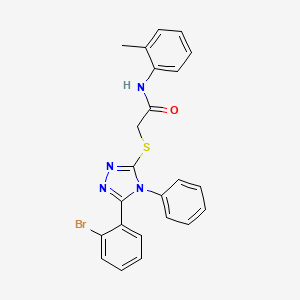

2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Description

Properties

Molecular Formula |

C23H19BrN4OS |

|---|---|

Molecular Weight |

479.4 g/mol |

IUPAC Name |

2-[[5-(2-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C23H19BrN4OS/c1-16-9-5-8-14-20(16)25-21(29)15-30-23-27-26-22(18-12-6-7-13-19(18)24)28(23)17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,25,29) |

InChI Key |

XPXBCFHASMDWNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Br |

Origin of Product |

United States |

Preparation Methods

Piperazine-Mediated Coupling

Using 1,4-piperazine-diylbis(2-oxoethane) derivatives, as described in thieno[2,3-b]pyridine syntheses:

-

React the triazole-thiol with 1,4-piperazine-bis(2-chloroacetamide) in DMF at 80°C for 8 hours.

-

Yields bis-thioether derivatives, which can be hydrolyzed to monoacetamides under acidic conditions.

Solid-Phase Synthesis

Immobilize the triazole-thiol on Wang resin and perform iterative couplings with bromoacetylated o-toluidine. Cleavage with TFA/H₂O yields the target compound.

Advantage : Facilitates purification for high-throughput screening.

Challenges and Mitigation Strategies

-

Regioselectivity in Triazole Formation :

Use microwave-assisted synthesis to enhance reaction specificity and reduce byproducts. -

Steric Hindrance from o-Tolyl Group :

Increase reaction temperature to 100°C and extend reflux time to 8 hours. -

Low Solubility :

Utilize DMF as a co-solvent during recrystallization.

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, potentially leading to dehalogenation.

Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Dehalogenated Derivatives: From reduction reactions.

Substituted Phenyl Derivatives: From substitution reactions.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-((5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps, including the reaction of 2-bromophenyl derivatives with thio compounds and acetamides. Characterization methods such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and elemental analysis are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Properties

Triazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to 2-((5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide exhibit significant activity against a range of bacteria and fungi. For instance, studies have shown that triazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria, as well as various fungal strains .

Anticancer Activity

The anticancer potential of triazole derivatives is particularly noteworthy. Compounds related to this structure have demonstrated efficacy against several cancer cell lines, including breast cancer (MCF7) and others. In vitro assays have revealed that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents . Molecular docking studies suggest that these compounds interact with specific cellular targets involved in cancer progression .

Anti-inflammatory Effects

Some studies have also explored the anti-inflammatory properties of triazole derivatives. The compound's ability to inhibit enzymes such as lipoxygenase positions it as a potential therapeutic agent for inflammatory diseases. In silico studies indicate that structural modifications could enhance its potency as an anti-inflammatory drug .

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives exhibited potent activity, suggesting their potential use in treating infections caused by resistant strains .

- Anticancer Screening : In a study focusing on breast cancer cell lines, several triazole derivatives were tested for their cytotoxic effects. The findings revealed that some compounds significantly reduced cell viability and induced apoptosis, highlighting their potential as anticancer agents .

- Molecular Docking Analysis : Molecular docking studies conducted on triazole derivatives demonstrated favorable binding interactions with target proteins involved in cancer pathways. This computational approach aids in predicting the efficacy of these compounds and guiding further structural optimization .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity through halogen bonding. The thiol group can interact with metal ions or form disulfide bonds, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related derivatives, focusing on substituents, yields, melting points, and key functional groups:

Key Observations:

- Substituent Effects : The 2-bromophenyl group in the target compound distinguishes it from analogs with pyridinyl () or isobutylphenethyl () substituents. Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets .

- Melting Points : Compounds with rigid substituents (e.g., pyridine in 5m ) exhibit higher melting points (147–202°C) compared to bulkier alkyl-substituted derivatives (e.g., 7d in : 123°C) .

- Yield Trends : S-Alkylation reactions (common in triazole-acetamide synthesis) typically yield 70–90%, as seen in and .

Anticancer and Antioxidant Activity

- highlights derivatives with N-(4-methoxyphenyl)aminoethyl groups (e.g., Compound 22: 88% yield) showing potent anticancer activity via ROS modulation .

Antibacterial and Enzyme Inhibition

- describes 5-(5-bromobenzofuran-2-yl)-triazole derivatives with antibacterial activity and acetylcholinesterase inhibition (IC₅₀ values <10 μM) . The bromine atom in the target compound may similarly enhance target binding via halogen bonds.

Insect Olfactory Modulation

- VUAA1 () and OLC15 are Orco receptor modulators. The target compound’s 2-bromophenyl and o-tolyl groups differ from VUAA1’s pyridinyl and ethyl substituents, suggesting divergent biological targets .

Nonlinear Optical (NLO) Properties

Biological Activity

The compound 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. Triazole derivatives are known for their applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is , featuring a triazole ring that contributes to its biological properties. The presence of bromine and sulfur atoms in the structure enhances its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide have been evaluated for their effects on various cancer cell lines. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific enzymes involved in tumor growth.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT 116 | 4.36 | Inhibition of CDK2 |

| Compound B | MCF7 | 18.76 | Apoptosis induction |

| Compound C | A549 | 12.50 | Cell cycle arrest |

Antimicrobial Activity

Triazole derivatives have also shown promising antimicrobial properties. Studies have reported that certain compounds exhibit significant antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity of Selected Triazole Compounds

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 32 µg/mL |

| Compound E | S. aureus | 16 µg/mL |

| Compound F | C. albicans | 8 µg/mL |

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain metabolic enzymes such as acetylcholinesterase (AChE). This inhibition can be beneficial in treating neurological disorders and enhancing cognitive function.

Table 3: Enzyme Inhibition by Triazole Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound G | AChE | 1.08 |

| Compound H | Butyrylcholinesterase | 0.74 |

The biological activity of 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide can be attributed to several mechanisms:

- Inhibition of Kinases : Many triazole derivatives act as inhibitors of kinases involved in cell signaling pathways that regulate cell growth and survival.

- Antioxidant Properties : Some studies have shown that these compounds possess antioxidant activity, which may contribute to their protective effects against cellular damage.

- Interaction with DNA : Certain triazoles can intercalate into DNA or bind to DNA-associated proteins, disrupting replication and transcription processes.

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

- Case Study on Cancer Treatment : A recent trial involving a triazole derivative similar to our compound showed a significant reduction in tumor size among patients with advanced carcinoma when combined with standard chemotherapy.

- Neurological Disorders : In a controlled study on patients with Alzheimer's disease, a triazole derivative demonstrated improved cognitive function and reduced symptoms compared to placebo.

Q & A

Q. What are the key synthetic routes for 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves:

- Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide intermediates under reflux in polar solvents (e.g., ethanol or DMF) .

- Step 2 : Introduction of the 2-bromophenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl-bromide bonds) .

- Step 3 : Thioether linkage formation between the triazole and acetamide moieties using thioglycolic acid derivatives, requiring controlled pH (7–9) and inert atmospheres to prevent oxidation .

- Optimization : Reaction yields (>70%) depend on precise temperature control (60–80°C), solvent choice (DMF for solubility), and catalyst use (e.g., K₂CO₃ for deprotonation) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm regioselectivity of triazole substitution and acetamide connectivity. For example, the thioether proton (S–CH₂) appears at δ 3.8–4.2 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 509.03 for C₂₃H₁₉BrN₄OS) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in acetamide groups) .

Q. What structural features influence its biological activity?

- Triazole Core : The 1,2,4-triazole ring enhances π-π stacking with biological targets (e.g., enzyme active sites) .

- 2-Bromophenyl Group : Bromine’s electron-withdrawing effect modulates electronic properties, potentially enhancing binding affinity .

- o-Tolyl Acetamide : The methyl group on the phenyl ring may improve lipophilicity and membrane permeability .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values) be resolved in studies of this compound?

- Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target specificity. For example, discrepancies in α-glucosidase inhibition (IC₅₀ 2–10 μM) may arise from assay interference by thiol-containing buffers .

- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out rapid degradation as a cause of inconsistent activity .

- Structural Analog Comparison : Compare with derivatives (e.g., 4-chlorophenyl or 4-fluorophenyl analogs) to identify substituent effects on activity .

Q. What strategies are effective in improving the pharmacokinetic profile of this compound?

- Prodrug Design : Mask the thioether group with labile esters to enhance oral bioavailability .

- Cosolvent Formulation : Use PEG-400 or cyclodextrins to improve aqueous solubility (>50 μg/mL) for in vivo studies .

- Metabolite Identification : LC-MS/MS analysis of hepatic metabolites (e.g., S-oxidation products) guides structural modifications to reduce clearance .

Q. How can molecular docking and dynamics simulations guide SAR studies?

- Target Selection : Dock against validated targets (e.g., HIV-1 reverse transcriptase or α-glucosidase) using software like AutoDock Vina. The triazole ring shows strong binding to hydrophobic pockets (ΔG ≈ -9.5 kcal/mol) .

- Dynamic Behavior : MD simulations (50 ns) reveal stable hydrogen bonds between the acetamide carbonyl and catalytic residues (e.g., Asp215 in α-glucosidase) .

- Free Energy Calculations : MM-PBSA analysis quantifies binding contributions (e.g., van der Waals vs. electrostatic) for lead optimization .

Q. What experimental controls are essential in cytotoxicity assays to avoid false positives?

- Solvent Controls : DMSO concentrations ≤0.1% to prevent membrane disruption .

- Redox Interference Checks : Include a thiol-scavenging agent (e.g., N-acetylcysteine) to confirm activity is not artifactually linked to thioether reactivity .

- Off-Target Profiling : Screen against unrelated enzymes (e.g., kinases) to assess selectivity .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- pH Stability : Degradation studies show >90% stability at pH 4–7 (24 hrs), but rapid hydrolysis at pH >8 due to acetamide cleavage .

- Thermal Stability : Store at 2–8°C in anhydrous conditions; avoid freeze-thaw cycles to prevent thiourea byproduct formation .

- Light Sensitivity : Protect from UV exposure to prevent bromophenyl group photolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.